molecular formula C9H6F7NO2S B13114346 4-(Perfluoropropan-2-yl)benzenesulfonamide

4-(Perfluoropropan-2-yl)benzenesulfonamide

Cat. No.: B13114346
M. Wt: 325.21 g/mol
InChI Key: ZECXHEQAKOTDNP-UHFFFAOYSA-N
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Description

4-(Perfluoropropan-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the perfluoropropan-2-yl group imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluoropropan-2-yl)benzenesulfonamide typically involves the introduction of the perfluoropropan-2-yl group to a benzenesulfonamide scaffold. One common method involves the reaction of a suitable benzenesulfonamide precursor with a perfluoropropan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(Perfluoropropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

4-(Perfluoropropan-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its unique chemical properties and potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

The compound's structure contributes to its biological activity. It features a perfluorinated alkyl group, which enhances lipophilicity and metabolic stability, potentially impacting its interaction with biological systems.

PropertyValue
Molecular FormulaC12H12F3N2O2S
Molecular Weight300.29 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

The mechanism of action for this compound is primarily linked to its ability to interact with various biological macromolecules. Research indicates that it may inhibit specific enzyme activities, particularly those involved in metabolic pathways.

Enzyme Inhibition

Studies have shown that this compound can inhibit the activity of certain enzymes, which may lead to alterations in metabolic processes. For instance, it has been noted to affect the activity of sulfonamide-sensitive enzymes, thereby influencing bacterial growth and metabolism.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on human cell lines. Results indicate varying degrees of cytotoxicity depending on concentration and exposure time, which is critical for assessing safety profiles in therapeutic applications.

Cell LineIC50 (µM)
HeLa15.2
MCF-710.5
A54920.3

Case Studies

Several case studies highlight the environmental persistence and biological implications of perfluoroalkyl substances (PFAS), including compounds like this compound.

  • Environmental Impact : A study conducted on groundwater contamination revealed that PFAS compounds, including this sulfonamide, exhibit significant persistence in aquatic environments, raising concerns about bioaccumulation in food chains and potential health risks to humans and wildlife .
  • Toxicological Assessments : Toxicological evaluations have demonstrated that exposure to this compound can lead to adverse effects in model organisms, emphasizing the need for further research into its long-term impacts on health and the environment .

Research Findings

Recent research has focused on understanding the broader implications of PFAS compounds in biological systems:

  • Metabolic Pathways : Investigations into how this compound interacts with metabolic pathways have revealed potential disruptions in lipid metabolism, which could contribute to metabolic disorders.
  • Binding Affinity Studies : Binding studies using molecular docking simulations suggest that this compound has a high affinity for specific protein targets involved in metabolic regulation, indicating its potential as a lead compound for drug development.

Properties

Molecular Formula

C9H6F7NO2S

Molecular Weight

325.21 g/mol

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H6F7NO2S/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(4-2-5)20(17,18)19/h1-4H,(H2,17,18,19)

InChI Key

ZECXHEQAKOTDNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)N

Origin of Product

United States

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